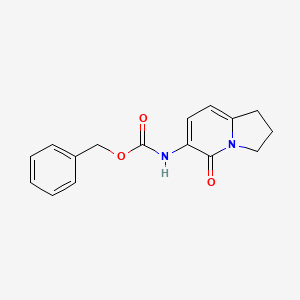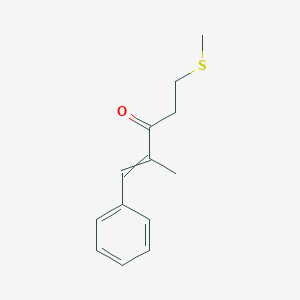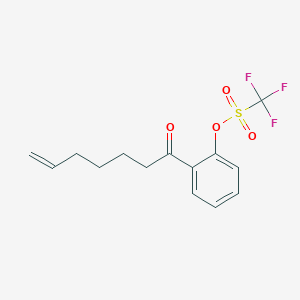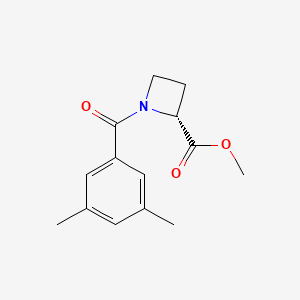
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate is a chemical compound with the molecular formula C16H16N2O3. It is known for its unique structure, which includes a benzyl group attached to a tetrahydroindolizinyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate typically involves the reaction of benzyl chloroformate with 5-oxo-1,2,3,5-tetrahydroindolizine-6-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the benzyl or indolizinyl moieties .
Scientific Research Applications
Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with Benzyl (5-oxo-1,2,3,5-tetrahydroindolizin-6-yl)carbamate.
Carbamate Derivatives: Other carbamate compounds, like carbaryl and fenobucarb, also exhibit similar chemical properties
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a tetrahydroindolizinyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
612065-14-2 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
benzyl N-(5-oxo-2,3-dihydro-1H-indolizin-6-yl)carbamate |
InChI |
InChI=1S/C16H16N2O3/c19-15-14(9-8-13-7-4-10-18(13)15)17-16(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2,(H,17,20) |
InChI Key |
MSQMBSPMEILRSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C(=O)N2C1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}phenyl)acetamide](/img/structure/B12595791.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(trifluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12595803.png)

![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine](/img/structure/B12595837.png)

![(6S,7R,8S,12S,13R,14S,15S)-7,13-Bis{[tert-butyl(dimethyl)silyl]oxy}-3,3,17,17-tetraethyl-15-[(2S)-hexa-3,5-dien-2-yl]-6,8,10,12,14-pentamethyl-4,16-dioxa-3,17-disilanonadec-9-ene](/img/structure/B12595856.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12595859.png)
![[2-(Acetamidomethoxy)phenyl]boronic acid](/img/structure/B12595861.png)
![4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12595865.png)

![Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B12595870.png)
![3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol](/img/structure/B12595874.png)
